molecular formula C26H29N3O2 B2934747 1'-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine CAS No. 1705842-00-7

1'-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4'-bipiperidine

Cat. No.: B2934747
CAS No.: 1705842-00-7
M. Wt: 415.537
InChI Key: DZQPTQGGGBCTBN-UHFFFAOYSA-N
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Description

1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine is a complex organic compound that has garnered significant interest in the scientific community This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and a bipiperidine moiety

Preparation Methods

The synthesis of 1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with 4-hydroxy-pyridine to form the pyridin-4-yloxy intermediate. This intermediate is subsequently coupled with 1,4’-bipiperidine under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

When compared to similar compounds, 1’-(Naphthalene-1-carbonyl)-4-(pyridin-4-yloxy)-1,4’-bipiperidine stands out due to its unique combination of functional groups. Similar compounds include:

    Naphthalene derivatives: These compounds share the naphthalene ring but lack the bipiperidine and pyridine moieties.

    Pyridine derivatives: These compounds contain the pyridine ring but do not have the naphthalene or bipiperidine components.

    Bipiperidine derivatives: These compounds feature the bipiperidine moiety but are devoid of the naphthalene and pyridine rings

Properties

IUPAC Name

naphthalen-1-yl-[4-(4-pyridin-4-yloxypiperidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c30-26(25-7-3-5-20-4-1-2-6-24(20)25)29-16-10-21(11-17-29)28-18-12-23(13-19-28)31-22-8-14-27-15-9-22/h1-9,14-15,21,23H,10-13,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPTQGGGBCTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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